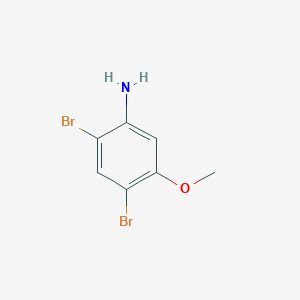

2,4-Dibromo-5-methoxyaniline

Descripción

Contextualization within Halogenated Aniline (B41778) Derivatives

Halogenated anilines are a class of aromatic compounds that feature one or more halogen atoms attached to the aniline framework. These compounds are of considerable interest in medicinal chemistry, agrochemicals, and materials science. researchgate.netekb.eg The presence of halogens can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent aniline molecule, making these derivatives useful for fine-tuning the properties of larger, more complex molecules. wur.nl

2,4-Dibromo-5-methoxyaniline is a di-substituted bromo-aniline derivative. The positions of the bromine atoms at the 2 and 4 positions, and the electron-donating methoxy (B1213986) group at the 5-position, create a specific electronic and steric environment. This distinct substitution pattern influences its reactivity in chemical transformations and its potential utility as a precursor in the synthesis of more complex molecules.

Significance in Advanced Organic Synthesis and Chemical Transformations

The primary significance of this compound lies in its role as a versatile building block in organic synthesis. a2bchem.com The bromine atoms can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. The amino group can also be a site for further functionalization.

This compound serves as a precursor for the synthesis of other compounds, such as methoxybenzene and 4-bromo-2,6-dimethoxyphenol. biosynth.com It can also undergo debromination to form 2,4-dibromo-5-(hydroxymethyl)aniline. biosynth.com

Overview of Current Research Landscape and Future Directions

Current research involving halogenated anilines is focused on the development of new synthetic methodologies, particularly those that offer greater regioselectivity and efficiency. nih.govrsc.org Transition metal-catalyzed C-H activation has emerged as a promising method for the synthesis of halogenated anilines. nih.govrsc.org The development of practical and complementary meta-C-H bromination reactions of anilines is an area of active investigation. rsc.org

Future research will likely continue to explore the use of this compound and other halogenated anilines in the synthesis of novel bioactive molecules and functional materials. The unique substitution pattern of this compound may lead to the discovery of new chemical transformations and the development of molecules with interesting biological or material properties. The generation of di- and tri-halogenated anilines is of particular interest for drug discovery due to the potential for increased halogen bonding. rsc.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 35736-52-8 |

| Molecular Formula | C₇H₇Br₂NO |

| Molecular Weight | 280.94 g/mol |

| Melting Point | 136 °C chemicalbook.com |

| Boiling Point | 308.4 °C biosynth.com |

| Flash Point | 136 °C biosynth.com |

| Density | 1.897 g/cm³ chemicalbook.com |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 300 MHz) δ | 6.95 (s, 2H), 4.10 (s broad, 2H, NH₂) tandfonline.com |

| ¹³C NMR (CDCl₃, 75 MHz) δ | 152.5 (s), 137.8 (s), 117.3 (d), 116.5 (d), 114.9 (d), 109.4 (s), 55.8 (q, OCH₃) tandfonline.com |

| IR (CHCl₃) cm⁻¹ | 3460, 3380, 1620, 1580, 1550, 1470, 1430, 1400, 1310, 1230, 1210, 1040 tandfonline.com |

| MS (EI, m/z) | 283 (M+·), 281 (M+·), 279 (M+·), 268, 266, 264, 240, 238, 236, 211, 200, 186, 170, 158, 131, 121, 106, 78, 52 tandfonline.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dibromo-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFJSDKTASSGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539373 | |

| Record name | 2,4-Dibromo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35736-52-8 | |

| Record name | 2,4-Dibromo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Reaction Pathways

Established Synthetic Routes to 2,4-Dibromo-5-methoxyaniline

The synthesis of this compound is primarily achieved through two major strategic approaches: the direct electrophilic bromination of a suitable methoxyaniline precursor and multi-step pathways that construct the molecule through a sequence of reactions including nitration, halogenation, and reduction. The choice of method often depends on the desired scale, purity requirements, and availability of starting materials.

The most direct route to this compound involves the electrophilic substitution of a methoxyaniline isomer with two equivalents of a brominating agent. The logical precursor for this synthesis is 3-methoxyaniline (m-anisidine), where the activating, ortho-, para-directing effects of both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups converge to facilitate substitution at the C2, C4, and C6 positions. A patented method confirms the synthesis of this compound from m-methoxyaniline as a step in the preparation of 4-methoxyisatin. google.com

Achieving high regioselectivity in the bromination of activated aromatic rings like methoxyaniline is a significant chemical challenge. The powerful activating nature of the amino and methoxy groups can lead to the formation of multiple isomers and over-brominated byproducts. tandfonline.com The amino group directs incoming electrophiles to the ortho and para positions (C2, C4, C6), and the methoxy group at C3 also directs to its ortho and para positions (C2, C4, C6). This confluence of directing effects strongly activates the C2, C4, and C6 positions, making the synthesis of the 2,4-dibromo isomer feasible, but also creating the risk of forming 2,6-dibromo and 2,4,6-tribromo derivatives.

Strategies to control regioselectivity often involve the careful selection of the brominating agent and reaction conditions.

Direct Bromination with Br₂ : Using molecular bromine (Br₂) is a common method, often in a solvent like acetic acid or dichloromethane (B109758). However, its high reactivity can make the reaction difficult to control, sometimes leading to a mixture of 2-bromo-4-methoxyaniline (B1279053) and 2,6-dibromo-4-methoxyaniline, which can be challenging to separate. tandfonline.com

N-Bromosuccinimide (NBS) : NBS is often employed as a milder and more selective source of electrophilic bromine compared to Br₂. wku.edu It can provide better control over the reaction, minimizing the formation of over-brominated byproducts. In some cases, using NBS in solvents like acetonitrile (B52724) at low temperatures has been shown to achieve high regioselectivity in the bromination of anilines.

Amine Group Protection : A classic strategy to control the powerful activating and directing effect of the amino group is to temporarily protect it, most commonly as an acetanilide. The substrate would be acetylated (e.g., with acetic anhydride), then brominated, and finally, the acetyl group is removed via hydrolysis to restore the aniline (B41778). This reduces the ring's activation, allowing for more controlled bromination.

Catalysts can be employed to enhance the rate and selectivity of bromination reactions. While simple electrophilic bromination of highly activated rings like methoxyaniline does not always require a catalyst, their use can offer milder reaction conditions and improved outcomes.

Copper(II) Halides : Copper(II) bromide (CuBr₂) has been demonstrated as an effective reagent and catalyst for the regioselective bromination of unprotected anilines. beilstein-journals.orgresearchgate.net Research has shown that using CuBr₂ in ionic liquids provides a highly efficient system for the para-bromination of various aniline derivatives under mild conditions (room temperature). beilstein-journals.orgresearchgate.net For a substrate like 3-methoxyaniline, this method could potentially be adapted to achieve selective bromination at the C4 position (para to the amine) followed by a second bromination at one of the ortho positions.

Lewis Acids : While more commonly associated with the halogenation of less activated rings, Lewis acids can be used, though their utility with aniline substrates is limited due to potential complexation with the basic amino group.

Phase Transfer Catalysts : In some bromination procedures, phase transfer catalysts are used to facilitate the reaction between an aqueous phase containing the brominating species and an organic phase containing the substrate.

The table below summarizes findings on the catalytic halogenation of aniline derivatives, which informs potential approaches for 3-methoxyaniline.

| Substrate | Halogenating Agent | Catalyst System | Product | Yield | Reference |

| 2-methoxyaniline | CuBr₂ | Ionic Liquid | 4-bromo-2-methoxyaniline | 95% | beilstein-journals.org |

| 3-methoxyaniline | CuCl₂ | Ionic Liquid | 4-chloro-3-methoxyaniline | 96% | researchgate.net |

| 4-trifluoromethoxyaniline | NaBr / H₂O₂ | Ammonium (B1175870) Molybdate | 2,6-dibromo-4-trifluoromethoxyaniline | 95% | google.com |

The yield and purity of this compound are critically dependent on the optimization of several reaction parameters.

Solvent : The choice of solvent influences the solubility of the reactants and the reaction pathway. Acetic acid is frequently used as it can protonate the amine slightly, moderating its activity, and is a good solvent for the reactants. Chlorinated solvents like dichloromethane (DCM) are also common. More recent methods have explored ionic liquids, which can act as both solvent and catalyst, leading to high yields and selectivity under mild conditions. beilstein-journals.orgresearchgate.net

Temperature : Bromination of activated anilines is typically conducted at low temperatures (e.g., 0–5°C) to control the reaction rate and prevent the formation of undesired byproducts from over-bromination.

Stoichiometry : The molar ratio of the brominating agent to the methoxyaniline substrate is crucial. A ratio of approximately 2.0-2.2 equivalents of the bromine source is theoretically required for dibromination. Using a significant excess can lead to the formation of the 2,4,6-tribromo derivative, complicating purification and reducing the yield of the desired product.

Brominating Agent : As discussed, the choice between highly reactive Br₂ and milder NBS can significantly impact the product distribution and purity. Using HBr with an oxidant like hydrogen peroxide (H₂O₂) is another alternative that can offer good control. google.com

The following table outlines how different conditions can affect the outcome of bromination for aniline precursors.

| Brominating Agent | Solvent | Temperature | Typical Yield | Key Feature | Reference |

| Br₂ | Acetic Acid | 0-5°C | 78-85% | High reactivity, requires careful control. | |

| NBS | Acetonitrile | -30°C | ~97% | Milder agent, high regioselectivity. | |

| HBr / H₂O₂ | Acetic Acid | 30-60°C | 70-80% (overall) | Used in acetylation-bromination strategy. | |

| CuBr₂ | Ionic Liquid | Room Temp | ~95% | Catalytic, high para-selectivity. | beilstein-journals.org |

An alternative to direct dibromination is a multi-step synthesis that builds the target molecule by installing the functional groups in a specific order. This approach often provides better control over regiochemistry. A common sequence involves the halogenation and nitration of a benzene (B151609) derivative, followed by the reduction of the nitro group to an amine. libretexts.orggoogle.com

The specific heading "Nitration of Halogenated Methoxyaniline Derivatives" describes a chemically challenging transformation. The presence of a highly activated amino group makes the aniline ring extremely susceptible to oxidation and degradation under typical nitrating conditions (e.g., nitric acid and sulfuric acid). Direct nitration of anilines often results in poor yields and complex product mixtures.

A more chemically viable and standard multi-step strategy involves the nitration of a halogenated methoxybenzene precursor, followed by the reduction of the nitro group to form the desired aniline. libretexts.org This sequence circumvents the issues associated with nitrating a sensitive aniline. For example, a synthesis could start with 1,3-dibromo-5-methoxybenzene. Nitration of this substrate would be directed by the methoxy group (an ortho-, para-director) to the C2, C4, or C6 positions. The bromine atoms are deactivating but also ortho-, para-directing. The final step would be the reduction of the resulting nitro-compound to this compound.

The reduction of the nitro group is a well-established and high-yielding reaction, which can be achieved using various reagents:

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. researchgate.net

Metal/Acid Reduction : Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.

Sulfide (B99878) Reagents : Using reagents like sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH), which can offer chemoselectivity in the presence of other reducible functional groups. google.com A patent for a related compound specifies using Na₂S at 85-95°C for the nitro reduction step, achieving a 73% yield. google.com

This multi-step approach, while longer, often provides a more reliable and scalable route to highly pure substituted anilines by avoiding the regioselectivity and side-reaction problems of direct bromination.

Multi-step Synthesis via Nitro-Reduction and Halogenation

Reduction of Nitro Groups to Amino Functionalities

A common and effective strategy for synthesizing this compound involves the reduction of a corresponding nitro-substituted aromatic compound. This pathway leverages the relative ease of introducing a nitro group onto an aromatic ring, which then serves as a precursor to the amine.

The direct precursor for this reaction is 1,3-dibromo-2-nitro-4-methoxybenzene. The transformation of the nitro group (-NO₂) into an amino group (-NH₂) is typically accomplished through catalytic hydrogenation or by using metal-based reducing agents in an acidic medium. For instance, the catalytic reduction of the corresponding nitro-bromide precursor is a known method for preparing this compound, reportedly achieving yields between 60% and 90%.

Commonly employed reducing systems for such transformations include:

Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Iron powder (Fe) in acetic acid or hydrochloric acid. google.com

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

The general mechanism for these reductions involves the transfer of electrons from the metal to the nitro group, followed by protonation from the acidic solvent. This process occurs in several steps, often proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. orientjchem.org The choice of reducing agent can be critical and is often selected based on substrate tolerance to reaction conditions and desired yield. For example, a patent describes the reduction of a nitro compound using iron powder at temperatures between 70-105 °C. google.com

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reducing System | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Fe / Acid | Iron powder, HCl or Acetic Acid, elevated temp. | Cost-effective, widely used in industry. | Requires workup to remove iron salts. |

| SnCl₂ / HCl | Stannous chloride dihydrate, conc. HCl, 0°C to RT. | Generally provides clean reactions and good yields. | Stoichiometric amounts of tin salts are produced as waste. |

| H₂ / Catalyst | H₂ gas, Pd/C or PtO₂, various solvents (e.g., Ethanol, Ethyl Acetate). | High efficiency, clean byproducts (water). | Requires specialized hydrogenation equipment; catalyst can be expensive. |

Sequential Halogenation and Nitro-Reduction

An alternative and frequently employed route involves a multi-step sequence starting from a simpler methoxy-substituted aniline or nitrobenzene. This method provides control over the regiochemistry of substitution. A representative synthesis starts with m-methoxyaniline.

A patented method describes the synthesis of 4-methoxyisatin starting from m-methoxyaniline, which first undergoes bromination to yield this compound as an intermediate. google.com The process involves the direct bromination of m-methoxyaniline, where the activating, ortho-, para-directing amino and methoxy groups guide the incoming bromine electrophiles to the C2 and C4 positions.

Another variation of this sequential approach could start with a nitro-compound, such as 3-methoxy-nitrobenzene. The synthesis would proceed as follows:

Bromination: The aromatic ring is first di-brominated. The methoxy group directs ortho- and para-, while the nitro group directs meta-. This combination leads to the formation of 2,4-dibromo-5-nitroanisole.

Nitro-Reduction: The intermediate, 2,4-dibromo-5-nitroanisole, is then subjected to reduction using methods described in the previous section (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield the final product, this compound.

This sequential approach allows for the strategic construction of the molecule by leveraging the directing effects of the substituents present at each stage.

Alternative Synthetic Pathways

Beyond the primary methods, other advanced synthetic techniques can be envisioned or have been applied to structurally related compounds.

Metal-halogen exchange is a powerful organometallic reaction that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium (Grignard) reagent. wikipedia.org This reaction is fundamental for creating a nucleophilic carbon center on an aromatic ring, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The reaction is typically very fast and kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.org In molecules with multiple halogens, such as dibromoarenes, regioselectivity can often be achieved. Studies on 3-substituted-1,2-dibromoarenes using isopropylmagnesium chloride have shown that the exchange occurs with high regioselectivity, predominantly at the 2-position, influenced by the nature of the substituent at the 3-position. organic-chemistry.org Electron-withdrawing groups and those with lone-pair electrons were found to facilitate high regioselectivity. organic-chemistry.org

For a hypothetical synthesis relevant to this compound, one might start with a tri- or tetrabrominated precursor. A selective metal-halogen exchange at one position could be followed by quenching with an electrophile to install a different functional group. However, applying this to directly synthesize this compound is complex due to the presence of the acidic amine proton, which would quench the organometallic intermediate. Therefore, this method is more applicable to precursors where the amine is protected or introduced at a later stage.

The target compound can also be prepared by modifying closely related dibromoaniline structures. This approach involves starting with a dibromoaniline that already has the desired halogen substitution pattern and then chemically altering other substituents.

For example, a synthesis could begin with 2,4-dibromo-anisole. This starting material could undergo nitration at the 5-position, followed by reduction of the resulting nitro group to an amine. The success of the nitration step would depend on the directing effects of the methoxy group and the two bromine atoms.

Alternatively, one could start with a different dibromo-anisidine isomer and induce a rearrangement or modification. Research on tetrahalogenated o-anisidines shows that 2,4-dibromo-o-anisidine can be further brominated to yield 2,3,4,5-tetrabromo-o-anisidine. acs.org While not a direct synthesis of the target molecule, this demonstrates that existing dibromoanilines are viable substrates for further functionalization. Another example is the synthesis of 2,6-di(thiophen-2-yl)aniline (B11769289) from 2,6-dibromoaniline (B42060) via a Suzuki coupling reaction, illustrating that the bromine atoms on a dibromoaniline can be selectively replaced. researchgate.net

Metal-Halogen Exchange Reactions

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is governed by the interplay of its three substituents: the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the two bromine atoms (-Br).

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, NAS is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgiscnagpur.ac.in

The structure of this compound contains two potential leaving groups (the bromine atoms). However, it also possesses two strong electron-donating groups: the amino group and, to a lesser extent, the methoxy group. These groups increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards attack by nucleophiles. iscnagpur.ac.in

Therefore, this compound is generally expected to be unreactive toward standard NAS reactions. For a substitution to occur, one of two conditions would typically be necessary:

Activation via Diazotization: The amino group could be converted into a diazonium salt (-N₂⁺). The diazonium group is an exceptionally good leaving group and strongly activates the ring for nucleophilic attack (SₙAr1 mechanism). This would allow for the substitution of the diazonium group itself by a wide range of nucleophiles.

Benzyne (B1209423) Mechanism: Under conditions of very strong base (e.g., sodium amide, NaNH₂) and high temperatures, an elimination-addition reaction could occur via a highly reactive benzyne intermediate. The base would first abstract a proton from the ring (ortho to a bromine), followed by the elimination of the bromide ion to form the benzyne. The nucleophile would then add to the benzyne, with the position of addition being influenced by the other substituents.

Without such activation, direct displacement of the bromine atoms by common nucleophiles is unlikely due to the electron-rich nature of the aniline ring system.

Displacement of Bromine Atoms

Cross-Coupling Reactions

This compound is an excellent substrate for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of two bromine atoms allows for potential mono- or di-substitution, providing a pathway to a diverse array of molecular architectures.

Palladium catalysts are highly effective in mediating coupling reactions with aryl bromides. Structurally similar compounds, such as 2-bromo-4-methoxyaniline and 2,6-dibromo-4-methoxyaniline, are known to participate in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aniline derivative with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base. It is a primary method for forming new carbon-carbon bonds, leading to biaryl structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aniline's bromine position and a primary or secondary amine. This allows for the synthesis of complex diarylamines or N-aryl heterocycles. Patent literature describes the use of palladium catalysts like Pd₂dba₃ with specialized phosphine (B1218219) ligands such as XantPhos for coupling similar dibromo-aniline substrates. google.com

The table below summarizes these key palladium-catalyzed reactions.

Table 1: Palladium-Catalyzed Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Carbon-Carbon | Biaryls, Styrenes |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XantPhos), Base | Carbon-Nitrogen | Diaryl Amines |

| Heck Coupling | Alkene | Pd(OAc)₂, Base (e.g., Et₃N) | Carbon-Carbon | Substituted Alkenes |

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

Beyond the palladium-catalyzed reactions mentioned above, other transition metals can be employed to form various bonds at the bromine positions. Copper-catalyzed reactions, for instance, are well-established for forming carbon-heteroatom bonds.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura, Heck, and Sonogashira reactions are cornerstone methods for creating C-C bonds, transforming the dibromoaniline into more complex aryl, vinyl, or alkynyl derivatives.

Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a premier method for C-N bond formation. Similar copper-catalyzed methodologies, often referred to as Ullmann condensations, can be used to form C-O (with alcohols or phenols) and C-S (with thiols) bonds, further expanding the synthetic utility of the scaffold.

Oxidation and Reduction Reactions

The functional groups of this compound can undergo oxidation and reduction, although these reactions are less common in its role as a synthetic intermediate compared to cross-coupling.

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or azoxy compounds, and in some cases, polymerization. The electron-rich aromatic ring can also be oxidized, potentially to form quinone-like structures under specific and often harsh conditions.

Reduction: While the aniline itself is already in a reduced state, one of the bromine atoms can be removed (hydrodebromination) using a reducing agent and a catalyst, such as palladium on carbon (Pd/C) with a hydrogen source. A related compound, 2,6-dibromo-4-methoxyaniline, can be selectively debrominated to 2-bromo-4-methoxyaniline using n-butyllithium followed by a water quench. tandfonline.com This type of selective reduction highlights a pathway to create less halogenated derivatives.

Derivatization Strategies

Derivatization refers to the strategic modification of a core structure to produce a library of related compounds. This compound is an ideal scaffold for such strategies due to its multiple, orthogonally reactive sites. The primary strategies involve leveraging the reactivity of the amino group and the two bromine atoms.

Researchers can systematically explore chemical space by:

Modifying the Amino Group: Acylating or alkylating the -NH₂ group to introduce a variety of substituents.

Mono-functionalizing a Bromine Atom: Performing a selective cross-coupling reaction at one of the bromine positions. The C4-Br is generally more sterically accessible than the C2-Br, which is flanked by the amino and methoxy groups, potentially allowing for regioselective reactions.

Di-functionalizing the Bromine Atoms: Performing sequential or one-pot double cross-coupling reactions to introduce two new groups, which can be the same or different depending on the methodology.

This modular approach allows for the synthesis of complex molecules from a single, readily accessible intermediate.

Table 2: Derivatization Approaches for this compound

| Reactive Site | Reaction Class | Reagents (Examples) | Resulting Functional Group |

|---|---|---|---|

| Amino Group | Acylation | Acetyl Chloride | N-acetyl amide |

| Amino Group | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkyl amine |

| C-Br Bonds | Suzuki-Miyaura Coupling | Phenylboronic Acid, Pd Catalyst | Phenyl group |

| C-Br Bonds | Buchwald-Hartwig Amination | Morpholine, Pd Catalyst | Morpholinyl group |

Formation of Amides and Other Derivatives

The presence of the amino group and two bromine atoms on the aromatic ring makes this compound a versatile intermediate for the synthesis of a variety of derivatives.

Formation of Amides The most direct derivatization of the amino group is its conversion to an amide via acylation. This is a fundamental reaction in organic synthesis, often used to introduce new structural motifs or to prepare biologically active molecules. thieme-connect.de The reaction involves treating the aniline with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. thieme-connect.de

Alternatively, direct coupling of a carboxylic acid with this compound can be achieved using various coupling reagents. Modern methods often employ boronic acid catalysts or reagents like propylphosphonic anhydride (T3P®) to facilitate the dehydration reaction under mild conditions. organic-chemistry.org

Reaction with Acyl Chlorides: R-COCl + H₂N-Ar → R-CONH-Ar + HCl (where Ar is the 2,4-dibromo-5-methoxyphenyl group)

Reaction with Anhydrides: (R-CO)₂O + H₂N-Ar → R-CONH-Ar + R-COOH

Direct Carboxylic Acid Coupling: R-COOH + H₂N-Ar → R-CONH-Ar + H₂O (requires a coupling agent/catalyst)

Formation of Other Derivatives Beyond simple amidation, this compound serves as a building block for more complex structures.

Substitution Reactions: The bromine atoms on the aromatic ring are susceptible to replacement by other functional groups through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. Reactions like the Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (coupling with amines), and Sonogashira (coupling with terminal alkynes) can be used to form new carbon-carbon or carbon-nitrogen bonds at the 2- and 4-positions.

Sandmeyer Reaction: The primary amino group can be converted into a diazonium salt (-N₂⁺) by treatment with sodium nitrite (B80452) (NaNO₂) and a strong acid. This diazonium intermediate is highly versatile and can be subsequently replaced by a wide variety of substituents, including halogens (e.g., Cl, I), a cyano group (-CN), or a hydroxyl group (-OH). For example, a Sandmeyer-type reaction could be used to replace the amino group with another substituent, further diversifying the molecular structure. chemicalbook.com

Debromination: The compound can undergo debromination to remove one or both bromine atoms, yielding methoxyaniline derivatives. This can be useful if the bromine atoms were initially required for directing effects during synthesis but are not desired in the final product.

The following table outlines several potential derivatization reactions starting from this compound.

Table 2: Examples of Derivative Formation

| Reaction Type | Reagent(s) | Functional Group Modified | Resulting Product Class |

|---|---|---|---|

| Acylation | Acyl Chloride (RCOCl), Base | Amino | N-Aryl Amide |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Amino | N-Aryl Sulfonamide |

| Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | Bromo | Aryl-substituted Aniline |

| Buchwald-Hartwig Amination | R₂'NH, Pd or Cu Catalyst, Base | Bromo | Diaminobenzene derivative |

Iii. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of molecules. Methods like Density Functional Theory (DFT) and semiempirical calculations are commonly employed to study substituted anilines.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2,4-Dibromo-5-methoxyaniline.

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure is determined by finding the minimum energy conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Based on studies of similar molecules, such as the positional isomer 3,5-Dibromo-2-methoxyaniline, DFT calculations using functionals like B3LYP with a basis set such as 6-31G* are effective for mapping electron density and determining geometric parameters. In this compound, the presence of two bulky bromine atoms and a methoxy (B1213986) group would influence the geometry of the benzene (B151609) ring and the orientation of the amino group. The electronic structure is shaped by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the bromine atoms.

Interactive Data Table: Predicted Geometric Parameters for Substituted Anilines

While specific data for this compound is not available, the table below shows typical bond lengths and angles for aniline (B41778), which would be altered by substitution.

| Parameter | Aniline (Typical Values) | Expected Change in this compound |

| C-N Bond Length | ~1.40 Å | Likely to be slightly shorter due to electron withdrawal by bromine atoms. |

| C-Br Bond Length | ~1.90 Å | - |

| C-O Bond Length | ~1.36 Å | - |

| C-C Bond Length (Aromatic) | ~1.39 Å | Some distortion expected due to substituent effects. |

| H-N-H Bond Angle | ~113° | May be altered by steric interactions with adjacent substituents. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Interactive Data Table: Representative HOMO-LUMO Data for Substituted Anilines

This table provides a general idea of how substituents affect frontier orbital energies in aniline derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Aniline | -5.2 | 0.5 | 5.7 |

| 4-Bromoaniline | -5.3 | -0.1 | 5.2 |

| 4-Methoxyaniline | -4.9 | 0.6 | 5.5 |

Note: These are representative values and the actual values for this compound would require specific calculations.

The amino group in aniline is known to be non-planar, with a certain out-of-plane angle and an energy barrier to inversion (the process where the nitrogen atom passes through the plane of the hydrogen atoms). aip.org This inversion barrier is influenced by substituents on the phenyl ring. afit.edu

Electron-donating groups tend to increase the inversion barrier, making the amino group more pyramidal, while electron-withdrawing groups generally decrease the barrier, favoring a more planar structure. innovareacademics.in In this compound, the electron-withdrawing bromine atoms would likely decrease the inversion barrier, while the electron-donating methoxy group would have an opposing effect. The ortho-bromo substituent could also introduce steric hindrance and potential intramolecular hydrogen bonding, further influencing the amino group's conformation and the inversion barrier. derpharmachemica.com High-level theoretical methods like G3XMP2 have been used to accurately study these subtle effects in substituted anilines. innovareacademics.inderpharmachemica.com

Semiempirical methods, such as PM3 (Parameterized Model number 3) and AM1 (Austin Model 1), offer a faster, though less accurate, alternative to DFT for computational studies. These methods have been used to investigate properties like N-H bond dissociation enthalpies and ionization potentials in substituted anilines. dulaty.kz While they can provide useful qualitative trends and can be applied to larger molecular systems, for detailed and accurate analysis of electronic structure and reaction mechanisms, DFT is generally the preferred approach. dulaty.kz

Density Functional Theory (DFT) Investigations

Molecular Orbital Analysis (HOMO/LUMO)

Substituent Effects on Electronic Properties and Reactivity

The electronic properties and reactivity of the aniline ring in this compound are governed by the cumulative effects of the bromo and methoxy substituents.

Amino Group (-NH2): A strong activating, ortho-, para-directing group due to its electron-donating resonance effect.

Methoxy Group (-OCH3): Also an activating, ortho-, para-directing group through its electron-donating resonance effect.

Bromine Atoms (-Br): Deactivating, ortho-, para-directing groups. They are electron-withdrawing through their inductive effect but have a weaker electron-donating resonance effect.

Computational studies on positional isomers like 3,5-Dibromo-2-methoxyaniline highlight the importance of substituent placement on electronic distribution and steric hindrance, which in turn affects reactivity in reactions such as cross-coupling. For this compound, theoretical calculations would be invaluable in predicting the most likely sites for further electrophilic substitution or other chemical modifications by analyzing the calculated electron density distribution and local reactivity descriptors like Fukui functions.

Influence of Bromine and Methoxy Groups on Electron Density Distribution

In this compound, the substituents are positioned as follows relative to the amino group at C1:

Bromo group at C2 (ortho): Exerts a strong -I effect and a weaker +R effect.

Bromo group at C4 (para): Exerts both -I and +R effects.

Methoxy group at C5 (meta): Exerts a +R effect that activates the C6 and C2 positions, and a -I effect.

Computational studies, such as those employing Density Functional Theory (DFT), can map this electron distribution, creating molecular electrostatic potential (MEP) maps. These maps would visually demonstrate that the electron-donating amino group, in concert with the methoxy group, enriches the ring with electron density, while the electronegative bromine atoms withdraw it. The net effect is a complex electronic landscape where the lone pair on the nitrogen of the amino group is less available for protonation or reaction compared to aniline, due to the strong inductive pull of the two bromine atoms.

Correlation with Hammett Parameters and pKa Values

The acidity of the anilinium ion, and thus the basicity of the aniline, is quantifiable by its pKa value. The Hammett equation, log(K/K₀) = σρ, provides a framework for estimating the pKa of substituted anilines based on the electronic effects of their substituents. wikipedia.org In this equation, σ is the substituent constant, and ρ is the reaction constant, which reflects the sensitivity of the reaction (in this case, the deprotonation of the anilinium ion) to substituent effects. For the ionization of anilinium ions, the ρ value is approximately 2.9. viu.ca

The pKa of a polysubstituted aniline can be estimated by summing the Hammett constants (σ) for each substituent at its respective position (ortho, meta, or para). viu.ca While ortho substituent constants are often avoided due to steric complications, they are necessary for this molecule.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ (ortho) | σ (meta) | σ (para) |

|---|---|---|---|

| -Br | +0.21 | +0.39 | +0.23 |

Note: Hammett constants can vary slightly depending on the reaction and solvent conditions. The values presented are representative.

To estimate the pKa of this compound, we consider the positions relative to the -NH₂ group:

2-Bromo: σ_ortho = +0.21

4-Bromo: σ_para = +0.23

5-Methoxy: σ_meta = +0.12

The sum of the substituent constants (Σσ) is: Σσ = 0.21 + 0.23 + 0.12 = +0.56

Using the Hammett equation, pKa(X) = pKa(H) - ρΣσ, and the pKa of the anilinium ion (pKa(H) = 4.63): viu.ca pKa ≈ 4.63 - 2.9 * (0.56) = 4.63 - 1.624 = 3.006

This calculated pKa value, significantly lower than that of aniline (4.63), indicates that this compound is a considerably weaker base. This is primarily due to the strong electron-withdrawing inductive effects of the two bromine atoms, which reduce the electron density on the nitrogen atom, making its lone pair less available to accept a proton. Quantum chemical calculations have shown a strong correlation between the calculated charge on the amino nitrogen and the experimental pKa values for a series of substituted anilines. afit.edu

Steric Hindrance Considerations

Steric hindrance plays a critical role in the chemistry of this compound, largely due to the bromine atom at the C2 position, ortho to the amino group. This "ortho effect" can have several consequences:

Inhibition of Protonation: The bulky ortho-bromo group can sterically hinder the approach of a proton to the amino group. Upon protonation, the nitrogen atom rehybridizes from sp² to sp³, causing the -NH₃⁺ group to require more space, which increases steric strain between it and the ortho substituent. This destabilizes the conjugate acid, further contributing to the lower basicity of the molecule. wikipedia.orgquora.com

Restricted Rotation and Reactivity: The ortho substituent can impede the rotation of the amino group and hinder its participation in reactions like N-alkylation or N-acylation.

Influence on Ring Planarity: Severe steric crowding can force the amino group out of the plane of the benzene ring, which would disrupt the resonance interaction (+R effect) between the nitrogen's lone pair and the aromatic π-system. wikipedia.org This effect, known as steric inhibition of resonance, would further decrease the electron-donating character of the amino group.

Computational modeling can quantify these steric effects by calculating bond angles, dihedral angles, and the energetic barriers to rotation. For instance, in ortho-substituted anilines, the size of the substituent has been shown to affect the conformation of the amino group, which in turn influences reactivity. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation are indispensable tools for investigating reaction pathways and predicting chemical behavior where experimental approaches are difficult.

Reaction Mechanism Elucidation through Computational Studies

Computational methods, particularly Density Functional Theory (DFT), are widely used to elucidate the mechanisms of reactions involving substituted anilines. acs.orgtsijournals.com For a molecule like this compound, DFT calculations can be used to model potential reaction pathways, for example, in electrophilic aromatic substitution or oxidation reactions.

The general methodology involves:

Mapping the Potential Energy Surface: Calculating the energies of reactants, products, and all conceivable intermediates and transition states.

Identifying the Rate-Limiting Step: The transition state with the highest energy barrier determines the rate of the reaction.

Analyzing Molecular Orbitals: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's nucleophilic and electrophilic sites.

For instance, in a hypothetical electrophilic substitution reaction, DFT calculations could determine the most likely site of attack by comparing the energies of the different possible Wheland intermediates (sigma complexes). The stability of these intermediates is dictated by the electronic and steric effects of the substituents. DFT studies on the oxidation of substituted anilines have successfully identified the operative mechanisms (e.g., Hydrogen Atom Transfer, HAT) and rationalized the influence of different substituents on the reaction barriers. researchgate.net

Prediction of Reaction Outcomes and Selectivity

Building on mechanistic studies, computational modeling can predict the outcomes and selectivity of reactions. For electrophilic aromatic substitution on this compound, the one remaining hydrogen on the ring (at C6) is the only possible site for substitution. However, in related substrates with more available sites, computational tools can be invaluable for predicting regioselectivity.

Methods like RegioSQM and machine learning models (RegioML) have been developed to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. rsc.orgnih.govrsc.org These models often work by calculating properties like proton affinity or atomic charges for each potential reaction site. researchgate.net The site with the lowest energy for protonation or the most negative charge is predicted to be the most nucleophilic and therefore the most likely to react with an electrophile. wuxiapptec.com

For this compound, computational models could be used to:

Compare competing reaction pathways: For example, if the molecule could undergo N-acylation versus ring substitution under certain conditions, computational analysis of the activation barriers for each path could predict the major product.

Rationalize experimental observations: If a reaction gives an unexpected product, modeling can help uncover non-obvious electronic or steric factors that govern the outcome.

Iv. Advanced Analytical Methodologies for Characterization and Analysis

Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and thermally stable compounds like 2,4-Dibromo-5-methoxyaniline.

In a GC-MS analysis, the compound is first vaporized and separated from any impurities on a GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. nih.gov The resulting mass spectrum provides a molecular fingerprint, showing the characteristic 1:2:1 isotopic pattern for a dibrominated compound, which confirms its identity. This method is also invaluable for confirming the purity of the sample and identifying any byproducts from a chemical synthesis. tandfonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the hydrophobicity of the analyte for separation.

Detailed Research Findings:

A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase is often beneficial. sielc.comsielc.com This helps to suppress the ionization of the amine group, leading to sharper, more symmetrical peaks and improved chromatographic performance. The retention time of this compound will be influenced by the exact mobile phase composition, with a higher proportion of acetonitrile leading to faster elution.

Detection is typically carried out using a UV detector, as the aromatic ring of this compound absorbs UV radiation. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The methoxy (B1213986) and bromo substituents on the aniline (B41778) ring will influence the UV absorption spectrum.

Interactive Data Table: Plausible HPLC Parameters for this compound Analysis

| Parameter | Value | Rationale/Justification |

| Stationary Phase | C18 (Octadecylsilyl) | Standard for reversed-phase separation of nonpolar to moderately polar organic molecules. |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier. Water is the polar component. Phosphoric acid ensures the analyte is in its non-ionized form for better peak shape. sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic elution with an optimized mobile phase composition can be used for simple purity checks. Gradient elution, where the proportion of acetonitrile is increased over time, is suitable for separating complex mixtures containing the analyte and its impurities. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a good balance between analysis time and separation efficiency. |

| Column Temperature | 25-30 °C | Maintaining a constant column temperature is important for reproducible retention times. |

| Detection Wavelength | ~254 nm or ~280 nm | Aromatic compounds typically exhibit strong absorbance at these wavelengths. The optimal wavelength should be determined by analyzing the UV spectrum of a pure standard. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular arrangement of a crystalline solid. mdpi.com For a compound like this compound, single-crystal XRD can provide precise information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Detailed Research Findings:

As of now, the specific crystal structure of this compound has not been deposited in publicly accessible crystallographic databases. However, insights into its likely solid-state structure can be gleaned from the analysis of related halogenated aromatic compounds.

For instance, studies on other bromo-derivatives have revealed the importance of intermolecular interactions in defining the crystal packing. mdpi.com The presence of the two bromine atoms and the methoxy group in this compound will significantly influence its packing arrangement. It is plausible that the crystal structure would exhibit halogen bonding, where a bromine atom on one molecule interacts with an electronegative atom (like oxygen or nitrogen) or another halogen on a neighboring molecule. The amine group can also participate in hydrogen bonding, further influencing the supramolecular assembly.

To obtain definitive structural data, a single crystal of this compound of suitable quality would need to be grown, typically by slow evaporation of a saturated solution. This crystal would then be analyzed using a single-crystal X-ray diffractometer.

Interactive Data Table: Anticipated Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Anticipated Value/System | Rationale/Justification |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted benzene (B151609) derivatives. For example, a related compound, (Z)-2-methoxy-N-(4-oxo-1,3-thiazinane-2-ylidene)benzenaminium bromide, crystallizes in the triclinic system, while its 4-methoxy isomer is monoclinic. tandfonline.com |

| Space Group | P2₁/c or P2₁2₁2₁ | These are common centrosymmetric and non-centrosymmetric space groups, respectively, for organic molecules. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | These would need to be determined experimentally. Values will depend on the specific packing of the molecules. |

| Molecules per Unit Cell (Z) | 2, 4, or 8 | This is dependent on the space group and the packing arrangement. |

| Key Intermolecular Interactions | N-H···O/N/Br Hydrogen Bonds, C-Br···O/N/Br Halogen Bonds, π–π Stacking | The amine group is a hydrogen bond donor. The bromine atoms can act as halogen bond donors. The aromatic ring allows for π–π stacking interactions. |

V. Applications in Medicinal Chemistry and Materials Science

Precursor in Pharmaceutical Synthesis

2,4-Dibromo-5-methoxyaniline serves as a pivotal building block in the field of medicinal chemistry. Its unique electronic and structural properties are leveraged to create complex molecules with potential therapeutic applications. The presence of bromine atoms and a methoxy (B1213986) group influences the reactivity of the aniline (B41778) ring, allowing for selective chemical modifications. nih.gov

This substituted aniline is a key intermediate in the synthesis of various physiologically active compounds. For instance, related bromo-methoxyaniline derivatives are utilized in the creation of antitubulin agents, which are compounds that inhibit the polymerization of tubulin into microtubules, a process essential for cell division. This makes them a target for anticancer drug development. Specifically, 2-Bromo-4-methoxyaniline (B1279053) is a precursor for synthesizing 1-aryl-5,6,7-trimethoxybenzimidazoles, which have shown to inhibit microtubule assembly at sub-micromolar concentrations. mdpi.com

Furthermore, these aniline derivatives are instrumental in the synthesis of alkaloids. An example is the use of 2-Bromo-4-methoxyaniline as a key intermediate in the multi-step synthesis of (±)-horsfiline, an oxindole (B195798) alkaloid. mdpi.com The synthesis of bioactive benzohydrazide (B10538) derivatives also utilizes a similar bromo-methoxyaniline scaffold. A study detailed the preparation of eight novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, with some exhibiting promising analgesic and in vitro antiproliferative activities. nairaproject.com

| Physiologically Active Compound Class | Precursor Example | Therapeutic Target/Activity |

| Antitubulin Agents | 2-Bromo-4-methoxyaniline | Microtubule Assembly |

| Alkaloids | 2-Bromo-4-methoxyaniline | (±)-horsfiline |

| Benzohydrazide Derivatives | 2-bromo-5-methoxybenzoic acid hydrazide | Analgesic, Antiproliferative |

This table provides examples of physiologically active compound classes synthesized from bromo-methoxyaniline precursors and their associated biological targets or activities.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. chemicalbook.com this compound and its isomers are valuable tools in such studies due to the distinct effects of the bromo and methoxy groups on the molecule's properties.

The biological activity of aniline derivatives can be significantly influenced by the position of substituents on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing, lipophilic bromine atoms can alter the molecule's interaction with biological targets. nih.gov

A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides demonstrated that the substitution pattern is crucial for their cytotoxic activity. The most potent compounds in the series were 2,5-dimethoxyanilines, particularly those that were also 4-brominated. unb.ca This highlights that the specific arrangement of methoxy and bromo groups is key to enhancing the antiproliferative effects of these compounds.

In another example, the position of substituents on quinoline (B57606) derivatives, which can be synthesized from aniline precursors, was shown to be critical for anticancer activity. A SAR study on quinoline derivatives revealed that substitutions at the C-6 position with groups like methoxy or chlorine led to a four-fold increase in antifungal potency compared to substitutions at the 7 or 8-positions. rsc.org Similarly, the presence of hydroxyl groups at specific positions (C-8 and C-20) on lamellarin analogues, which have a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, was found to be essential for their cytotoxic activity, while methoxy groups at other positions were less critical. danfoss.com

Research on azatetracyclic derivatives also underscored the importance of substituent placement. Monobrominated derivatives showed significant growth inhibitory activity against certain cancer cell lines, and the position of a methyl group in conjunction with the bromine atom influenced the inhibitory properties. mdpi.com

The insights gained from SAR studies using substituted anilines like this compound are instrumental in the rational design of new and more effective therapeutic agents. nih.gov By understanding how specific structural features contribute to biological activity, medicinal chemists can design molecules with improved potency, selectivity, and pharmacokinetic properties.

For example, the knowledge that certain brominated methoxyquinoline derivatives exhibit potent anticancer activity has guided the synthesis of new analogues. The introduction of a nitro group at the C-5 position of a 6,8-dibromoquinoline (B11842131) scaffold was found to significantly amplify its antiproliferative effects. nih.gov This strategic modification, based on SAR principles, led to the development of a more potent anticancer agent.

Furthermore, 2,4-disubstituted pyrimidine (B1678525) derivatives have been designed as potent inhibitors of double mutant Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The design of these inhibitors was based on the binding mode of existing drugs, with systematic modifications to enhance selectivity and activity. researchgate.net While not directly mentioning this compound, this illustrates the design process where such substituted precursors could be employed.

Role in Structure-Activity Relationship (SAR) Studies of Aniline Derivatives

Impact of Substituent Position on Biological Activity

Role in Agrochemical Development

Aniline derivatives are not only important in medicine but also play a role in the development of modern agrochemicals. A related compound, 2,6-dibromo-4-trifluoromethoxyaniline, is a key intermediate in the preparation of the fungicide thifluzamide. Thifluzamide is a broad-spectrum fungicide used to control diseases in crops like rice. The synthesis of this key intermediate involves the bromination of 4-trifluoromethoxyaniline, highlighting the importance of brominated anilines in producing effective agricultural products.

Intermediate in Dye and Pigment Synthesis

Aromatic amines, including aniline and its derivatives, are foundational materials in the synthesis of a vast array of dyes and pigments. The process often involves diazotization of the primary aromatic amine, followed by coupling with another aromatic compound to form an azo dye, which contains the characteristic -N=N- chromophore. nih.govunb.ca

This compound can serve as the precursor for the diazonium salt in such reactions. The resulting azo dyes would incorporate the dibromo-methoxy-phenyl moiety, and the specific substituents on both the diazonium component and the coupling partner would determine the final color and properties of the dye. While specific examples of dyes synthesized directly from this compound are not extensively documented in readily available literature, the general principles of azo dye chemistry indicate its potential utility in creating disperse or mordant dyes for various applications, including textiles and paints. The presence of bromine atoms in the dye structure can enhance its properties, such as lightfastness.

Application in Polymer Chemistry

The incorporation of monomers like substituted anilines into polymer chains is a key strategy for tuning the properties of the resulting materials. These properties include electrical conductivity, solubility, and processability, which are crucial for applications in electronics, sensors, and anti-corrosion coatings.

Synthesis of Conducting Polymers

The synthesis of conducting polymers from aniline and its derivatives is typically achieved through oxidative polymerization. rsc.org This process can be carried out chemically, using an oxidizing agent such as ammonium (B1175870) persulfate, or electrochemically. rsc.orgmetu.edu.tr The polymerization of aniline derivatives is a complex, multi-step reaction that involves the formation of radical cations, which then couple to form the polymer chain. researchgate.net

For a substituted aniline like this compound, the nature and position of the substituents would be expected to significantly influence its polymerizability and the properties of the resulting polymer.

Methoxy Group (-OCH3): This is an electron-donating group. Generally, electron-donating groups can facilitate the oxidation of the monomer, which is the initial step in polymerization. rsc.org They can also influence the electronic properties of the polymer, potentially lowering its oxidation potential.

Bromo Groups (-Br): Halogen substituents are electron-withdrawing and are also bulky. Their presence can hinder the polymerization process due to steric effects and by making the monomer more difficult to oxidize. nih.gov Studies on other halogen-substituted anilines have shown that they often result in polymers with lower molecular weights and reduced electrical conductivity compared to unsubstituted polyaniline. nih.gov

However, without experimental data, the successful synthesis of a homopolymer from this compound and its resulting properties, such as conductivity and molecular weight, remain hypothetical. A search of chemical databases and scientific literature did not yield any reports on the synthesis of poly(this compound).

Copolymers involving Dibromoanilines

Copolymerization is a common strategy to combine the desirable properties of different monomers into a single material. For instance, a monomer that enhances solubility could be copolymerized with one that provides high conductivity. While there is research on copolymers involving other dibromoanilines, no studies were found that specifically report the incorporation of this compound into a copolymer structure.

The synthesis of such copolymers would likely follow established methods like Suzuki polycondensation or other cross-coupling reactions, where the dibromo-functionality of the monomer could be reacted with a co-monomer containing suitable reactive groups, such as boronic acids. The properties of the resulting copolymer would be dependent on the nature of the co-monomer and the relative amounts of each monomer in the polymer chain.

Vi. Green Chemistry Principles in the Synthesis and Application of 2,4 Dibromo 5 Methoxyaniline

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Traditional synthesis methods for 2,4-Dibromo-5-methoxyaniline often involve electrophilic bromination of a precursor like m-Anisidine. chemicalbook.com

To address this, alternative brominating agents and systems have been developed. The use of N-bromosuccinimide (NBS) is a safer alternative to liquid bromine. wku.edu Another approach involves using a catalytic system with a metal bromide (like NaBr or KBr) and an oxidant such as hydrogen peroxide (H₂O₂). google.com In this system, the bromide ion is oxidized to generate the active brominating species in situ. The bromide ion generated as a byproduct can then be re-oxidized, allowing for the full utilization of the bromine atoms and significantly improving the atom economy. google.com This method avoids the use of elemental bromine and reduces the generation of hazardous waste. google.com

The table below compares the theoretical atom economy of different bromination methods for the synthesis of a related compound, 2,6-dibromo-4-trifluoromethoxyaniline, which highlights the advantages of greener approaches.

| Brominating Agent/System | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Bromine (Br₂) | 4-trifluoromethoxyaniline + 2 Br₂ | 2,6-dibromo-4-trifluoromethoxyaniline | 2 HBr | 50.7% |

| NaBr / H₂O₂ | 4-trifluoromethoxyaniline + 2 NaBr + 2 H₂O₂ | 2,6-dibromo-4-trifluoromethoxyaniline | 2 NaOH + 2 H₂O | 69.8% |

This table is illustrative and based on the synthesis of a similar compound. The principles apply to the synthesis of this compound.

Waste minimization is directly linked to atom economy. wrc.org.za By designing syntheses with high atom economy, the amount of waste generated is inherently reduced. um-palembang.ac.id Further waste reduction can be achieved by recycling solvents and catalysts. For example, zeolite catalysts used in some bromination reactions can be recovered and reused multiple times without a significant loss of activity. rsc.org

Use of Benign Solvents and Reagents

The choice of solvents and reagents is a critical factor in the environmental impact of a chemical process. researchgate.net Many classical organic syntheses, including brominations, utilize hazardous and volatile organic solvents (VOCs) like chloroform, carbon tetrachloride, or glacial acetic acid. wku.eduorgsyn.org These solvents pose risks to human health and the environment.

Green chemistry encourages the replacement of these hazardous solvents with more benign alternatives. researchgate.net Water is an ideal green solvent for some reactions due to its non-toxic and non-flammable nature. rsc.org Research has explored aqueous conditions for bromination, although challenges such as the poor solubility of many aromatic compounds in water need to be addressed. jalsnet.com The use of phase-transfer catalysts or co-solvents can sometimes overcome these limitations.

Ionic liquids have also emerged as potential green alternatives to conventional solvents for halogenation reactions. beilstein-journals.org They are non-volatile, have high thermal stability, and can often be recycled. researchgate.net Studies have shown that the direct bromination of unprotected anilines using copper(II) bromide can be achieved with high yield and regioselectivity in ionic liquids under mild conditions, avoiding the need for supplementary oxygen or gaseous HCl. beilstein-journals.org

Microwave-assisted organic synthesis (MAOS) can also contribute to greener processes by enabling reactions in aqueous media or even solvent-free conditions, often with significantly reduced reaction times. tandfonline.comresearchgate.net

The reagents used are also a key consideration. As mentioned, replacing hazardous molecular bromine with safer alternatives like NBS or in-situ generated bromine from salts is a significant improvement. wku.edugoogle.com Furthermore, the development of catalytic methods reduces the need for stoichiometric reagents, which are often a major source of waste. um-palembang.ac.id For instance, using recyclable solid acid catalysts like zeolites can replace corrosive and difficult-to-handle Lewis acids traditionally used in electrophilic aromatic substitution. rsc.orgrsc.org

Energy Efficiency in Chemical Processes

Reducing energy consumption is another cornerstone of green chemistry. um-palembang.ac.id Energy-intensive steps in chemical manufacturing, such as heating, cooling, and separations, contribute to both operational costs and environmental footprint.

Many traditional bromination reactions require heating for extended periods to achieve satisfactory conversion. jalsnet.com The development of more efficient catalytic systems can lead to milder reaction conditions, such as lower temperatures and pressures, thereby reducing energy demand. For example, highly active catalysts can enable reactions to proceed at room temperature, eliminating the need for heating. nsf.gov

The following table provides a conceptual comparison of reaction conditions, highlighting the potential for energy savings.

| Method | Typical Temperature | Typical Duration | Energy Input |

| Conventional Heating | High (e.g., 100°C) | Hours (e.g., 8-24 h) | High |

| Highly Active Catalyst | Room Temperature | Hours (e.g., 2-8 h) | Low |

| Microwave-Assisted | Elevated (e.g., 130-140°C) | Minutes (e.g., 5-20 min) | Moderate (but for a short time) |

This table presents a general comparison and specific conditions vary depending on the exact reaction.

Process intensification, which aims to make processes smaller, safer, and more energy-efficient, is another important strategy. This can involve using microreactors or flow chemistry, which offer better heat and mass transfer, leading to improved control, higher yields, and reduced energy use.

Sustainable Synthesis and Environmental Impact Reduction

A truly sustainable synthesis would ideally start from renewable feedstocks rather than petroleum-based starting materials. While the direct synthesis of this specific aniline (B41778) from biomass is not yet established, the broader field of green chemistry is actively researching the conversion of biomass into valuable aromatic platform chemicals.

The development of robust and recyclable catalysts is key to reducing the environmental impact. rsc.orgtandfonline.com Catalytic processes, as opposed to stoichiometric ones, reduce waste and often allow for more efficient reactions under milder conditions. um-palembang.ac.id For bromination, heterogeneous catalysts like zeolites or functionalized silica (B1680970) are advantageous as they can be easily separated from the reaction mixture by filtration and reused, minimizing catalyst loss and contamination of the product. rsc.org

Life Cycle Assessment (LCA) is a tool used to evaluate the environmental impact of a product or process throughout its entire life cycle. dokumen.pub Applying LCA to the synthesis of this compound would involve analyzing the environmental burdens associated with raw material extraction, chemical synthesis (including energy and solvent use), and waste disposal. Such an analysis would provide a comprehensive picture of the environmental footprint and highlight areas for improvement, guiding the development of more sustainable synthetic routes. The ultimate goal is to create a process that is not only economically viable but also environmentally responsible, minimizing waste and the use of hazardous substances. wrc.org.za

Q & A

Q. What are the standard synthetic routes for 2,4-Dibromo-5-methoxyaniline, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves reducing a nitro precursor (e.g., 2,4-dibromo-5-nitroanisole) using hydrogen chloride and iron in acetic acid at 50°C for 6 hours. Optimization strategies include adjusting catalyst loading, exploring alternative reducing agents (e.g., catalytic hydrogenation), or employing continuous flow reactors to enhance scalability and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR (1H, 13C) : To confirm substituent positions and aromatic ring structure.

- IR Spectroscopy : To identify functional groups (e.g., -NH₂, -OCH₃).

- Mass Spectrometry (MS) : For molecular weight verification.

- HPLC : To assess purity and detect byproducts. Cross-validation with computational simulations (e.g., density functional theory) can resolve ambiguities in spectral assignments .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

Store in a tightly sealed container at 2–8°C, protected from light. Avoid contact with strong acids, bases, or oxidizers. Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks. Incompatibility with oxidizing agents necessitates segregated storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Density functional theory (DFT) calculations can model electron density distribution on the aromatic ring, identifying reactive sites for substitution. For example, bromine atoms at positions 2 and 4 are meta-directing, influencing regioselectivity in NAS. Experimental kinetic studies (e.g., varying nucleophiles like methoxide or amines) validate computational predictions .

Q. What strategies address contradictions in reported biological activities of this compound derivatives across studies?

Contradictions may arise from assay variability (e.g., cell lines, concentrations). Resolve discrepancies by:

- Conducting dose-response curves under standardized conditions.

- Validating results with orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies).

- Performing meta-analyses to identify trends across datasets .

Q. How does the methoxy group in this compound influence its thermal stability in polymer matrices?

The electron-donating methoxy group enhances thermal stability by reducing oxidation susceptibility. Thermogravimetric analysis (TGA) shows decomposition onset at ~270°C. Comparative studies with non-methoxy analogs (e.g., 2,4-dibromoaniline) reveal a 20–30°C increase in stability, attributed to resonance effects .

Q. What challenges arise in crystallizing this compound for X-ray diffraction (XRD), and how can they be mitigated?

Challenges include low solubility and polymorphism. Strategies:

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for aldose reductase inhibition?

SAR approaches involve:

- Substituting bromine with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity.

- Modifying the methoxy group’s position to reduce steric hindrance in enzyme active sites.

- Docking simulations (e.g., AutoDock Vina) to predict interactions with aldose reductase’s catalytic residues .

Q. Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.